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Compound of Interest

Compound Name: Methyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1588881 Get Quote

This guide provides an in-depth technical overview of Methyl 2-fluoro-5-nitrobenzoate (CAS

No. 2965-22-2), a key chemical intermediate for professionals in research, development, and

pharmaceutical manufacturing. We will move beyond simple data recitation to explore the

compound's synthesis, mechanistic underpinnings, practical applications, and critical safety

protocols, offering field-proven insights for its effective utilization.

Core Compound Identity and Physicochemical
Properties
Methyl 2-fluoro-5-nitrobenzoate is a substituted benzene derivative featuring three key

functional groups: a methyl ester, a fluorine atom, and a nitro group. This specific arrangement

of electron-withdrawing groups makes it a highly valuable and reactive building block in multi-

step organic synthesis. Its fundamental properties are summarized below.
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Property Value Source(s)

CAS Number 2965-22-2 [1][2][3]

Molecular Formula C₈H₆FNO₄ [1]

Molecular Weight 199.14 g/mol [1]

Appearance
White to yellow crystalline

powder
[4]

Melting Point 47-51 °C [4]

Boiling Point 139 °C @ 1.5 mmHg [4]

Solubility

Soluble in organic solvents like

ethanol, dichloromethane, and

ether.

[5]

Strategic Synthesis and Mechanistic Rationale
The synthesis of Methyl 2-fluoro-5-nitrobenzoate is typically achieved via a robust, two-step

process commencing from methyl 2-fluorobenzoate. This pathway is both logical and efficient,

leveraging classical organic reactions that are well-understood and scalable.

Methyl 2-fluorobenzoate 2-Fluoro-5-nitrobenzoic Acid

 Step 1: Nitration 
 (HNO₃, H₂SO₄) Methyl 2-fluoro-5-nitrobenzoate

(CAS: 2965-22-2)

 Step 2: Esterification 
 (Methanol, Acid Catalyst) 

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of Methyl 2-fluoro-5-nitrobenzoate.

Step 1: Electrophilic Aromatic Substitution (Nitration)
The foundational step is the nitration of the starting ester. The causality behind the choice of

reagents and conditions is critical for success.

The "Why": The ester group (–COOCH₃) and the fluorine atom are electron-withdrawing

groups, which deactivate the benzene ring towards electrophilic attack. However, they are
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ortho-, para-directing (fluorine) and meta-directing (ester). The nitration occurs primarily at

the 5-position (para to the fluorine and meta to the ester), a position that is least deactivated,

leading to the desired regioisomer. A strong acid catalyst, concentrated sulfuric acid, is

essential to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric

acid.[6][7]

Generation of Nitronium Ion (NO₂⁺) Electrophilic Attack and Substitution

HNO₃H₂SO₄

H₂O-NO₂⁺HSO₄⁻

H₂O-NO₂⁺

H₂ONO₂⁺

Electrophile

Methyl 2-fluorobenzoate

Arenium Ion Intermediate
(Resonance Stabilized)

+ NO₂⁺

Methyl 2-fluoro-5-nitrobenzoate

- H⁺ (restores aromaticity)

Click to download full resolution via product page

Caption: Mechanism for the formation of the nitronium ion and subsequent electrophilic

substitution.

Step 2: Fischer Esterification
Should the synthesis begin from 2-fluoro-5-nitrobenzoic acid, a direct esterification is required.

The "Why": Fischer esterification is an acid-catalyzed equilibrium reaction.[8] Using methanol

as both the reactant and the solvent drives the equilibrium towards the product side due to

its large excess. An acid catalyst (e.g., H₂SO₄ or thionyl chloride) protonates the carbonyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.westfield.ma.edu/PersonalPages/cmasi/organic_lab/labs/nitration_methylbenzoate.pdf
https://www.aiinmr.com/wp-content/uploads/2020/01/Electrophilic-Aromatic-Substitution-Nitration-of-Methyl-Benzoate.pdf
https://www.benchchem.com/product/b1588881?utm_src=pdf-body-img
https://www.operachem.com/fischer-esterification-typical-procedures/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible

to nucleophilic attack by methanol.[8][9]

Self-Validating Experimental Protocol
This protocol integrates best practices for yield, purity, and safety. The validation lies in the

careful control of reaction parameters and the inclusion of purification steps that remove

predictable impurities.

Objective: To synthesize Methyl 2-fluoro-5-nitrobenzoate from methyl 2-fluorobenzoate.

Materials:

Methyl 2-fluorobenzoate

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Methanol (CH₃OH), ice-cold

Crushed Ice

Deionized Water

Equipment:

Round-bottom flask with magnetic stirrer

Dropping funnel

Ice-water bath

Beaker

Hirsch or Büchner funnel for vacuum filtration

Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, add methyl 2-fluorobenzoate. Place the flask in an

ice-water bath and begin stirring.

Acid Addition: Slowly and carefully, add concentrated sulfuric acid to the flask, ensuring the

temperature remains below 10-15°C. The sulfuric acid acts as the catalyst and dehydrating

agent.[10]

Nitrating Mixture Preparation: In a separate beaker or flask, prepare the nitrating mixture by

slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This

mixture must be pre-chilled in an ice bath.[11]

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirring solution of the ester

in sulfuric acid over approximately 30-60 minutes. Causality: A slow, dropwise addition is

crucial to control the highly exothermic reaction and prevent the formation of dinitrated

byproducts. Maintain the internal temperature between 5-15°C throughout the addition.[10]

[12]

Reaction Completion: After the addition is complete, continue stirring in the ice bath for an

additional 15-30 minutes, then remove the ice bath and allow the mixture to stir at room

temperature for another 15-20 minutes to ensure complete reaction.[13]

Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of

crushed ice in a large beaker with vigorous stirring. The product will precipitate as a solid.

This step quenches the reaction and makes the product insoluble.

Filtration and Washing: Isolate the crude solid product by vacuum filtration. Wash the filter

cake thoroughly with cold deionized water to remove residual acids. Follow with a wash

using a small amount of ice-cold methanol. Causality: The cold methanol wash removes

more soluble impurities, such as any remaining starting material or ortho-isomers, without

dissolving a significant amount of the desired product.[10]

Purification: For high-purity material required in drug development, the crude product should

be recrystallized from methanol.

Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield,

melting point, and confirm the structure using spectroscopic methods (NMR, IR).
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Analytical Characterization
Trustworthy synthesis relies on rigorous analytical confirmation. The identity and purity of

Methyl 2-fluoro-5-nitrobenzoate are confirmed by standard spectroscopic techniques.

Technique Expected Observations

¹H NMR

- Methyl Protons (–OCH₃): A singlet appearing

around 3.9 ppm. - Aromatic Protons: Three

distinct signals in the aromatic region (approx.

7.4-8.8 ppm). Due to the substitution pattern,

complex splitting (doublet of doublets, etc.) is

expected.[14]

¹³C NMR

- Methyl Carbon (–OCH₃): A signal around 53

ppm. - Carbonyl Carbon (C=O): A signal

downfield, typically around 164 ppm. - Aromatic

Carbons: Six distinct signals, with the carbon

attached to fluorine showing a large C-F

coupling constant.

IR Spectroscopy

- C=O Stretch (Ester): Strong absorption band

around 1730 cm⁻¹. - N-O Stretch (Nitro): Two

strong bands, symmetric and asymmetric,

around 1530 cm⁻¹ and 1350 cm⁻¹. - C-F

Stretch: A strong band in the fingerprint region,

typically 1200-1100 cm⁻¹.

Applications in Drug Discovery and Development
The unique electronic properties of Methyl 2-fluoro-5-nitrobenzoate make it a valuable

precursor in the synthesis of complex, biologically active molecules. The nitro group can be

readily reduced to an amine, providing a handle for further functionalization, while the fluorine

atom can enhance metabolic stability and binding affinity of the final drug product.

A prominent example of its use is in the synthesis of Rucaparib, a Poly (ADP-ribose)

polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and prostate
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cancers.[4] In the synthesis of Rucaparib, Methyl 2-fluoro-5-nitrobenzoate serves as a key

starting material for constructing a portion of the complex heterocyclic core of the drug.

Safety and Handling Protocols
As a senior scientist, ensuring laboratory safety is paramount. The primary hazards are

associated with the reagents used in its synthesis and the compound's own toxicological

profile.

Hazard Classification: Methyl 2-fluoro-5-nitrobenzoate is classified as acutely toxic if

swallowed (Acute Tox. 4, Oral). It may cause irritation to the eyes, skin, and respiratory tract.

[1][5]

Personal Protective Equipment (PPE): Always handle the compound and its reagents

wearing chemical-resistant gloves, safety glasses or goggles, and a lab coat.

Handling Synthesis Reagents: Concentrated nitric and sulfuric acids are extremely corrosive

and strong oxidizing agents.[12] They must be handled with extreme care inside a chemical

fume hood. Always add acid to water (or in this case, the less reactive component), never

the other way around.

Storage: Store Methyl 2-fluoro-5-nitrobenzoate in a tightly sealed container in a cool, dry,

and well-ventilated area away from strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588881#methyl-2-fluoro-5-nitrobenzoate-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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